4,5-Diaminopicolinic acid

Description

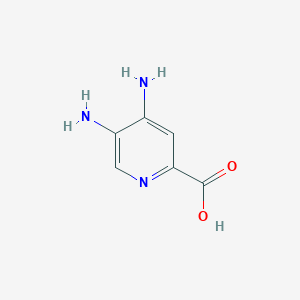

4,5-Diaminopicolinic acid is a pyridine derivative characterized by a six-membered aromatic ring with two amino groups at positions 4 and 5 and a carboxylic acid group at position 2. While direct data on this compound is absent in the provided evidence, its structural analog, this compound Methyl Ester (CAS: 850689-13-3), is documented in . The methyl ester derivative has a molecular formula of C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol . The parent acid likely shares similar aromatic and electronic properties but differs in solubility and reactivity due to the presence of a free carboxylic acid group instead of an ester.

Properties

IUPAC Name |

4,5-diaminopyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-3-1-5(6(10)11)9-2-4(3)8/h1-2H,8H2,(H2,7,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRWKDCFVSCLJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40730652 | |

| Record name | 4,5-Diaminopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40730652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367349-88-9 | |

| Record name | 4,5-Diaminopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40730652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diaminopicolinic acid typically involves the nitration of picolinic acid followed by reduction. The nitration process introduces nitro groups at the desired positions, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diaminopicolinic acid undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form derivatives with different functional groups.

Substitution: The amino groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Antibiotic Development

DAPA has been investigated as a potential lead compound in the development of antibiotics. Research has shown that derivatives of DAPA can inhibit metallo-beta-lactamases (MBLs), enzymes that confer antibiotic resistance. For instance, a study identified a DAPA derivative with an IC50 value of approximately 80 nM against New Delhi metallo-beta-lactamase-1 (NDM-1), showcasing its potential as an effective inhibitor against resistant bacterial strains .

Anticancer Activity

DAPA and its derivatives have demonstrated significant anticancer properties. Studies have reported that certain DAPA analogs exhibit cytotoxic effects on various cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism often involves the inhibition of critical cellular pathways that promote cancer cell survival and proliferation .

Neuroprotective Effects

Recent research indicates that DAPA may exert neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress is under investigation as a therapeutic strategy .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4,5-Diaminopicolinic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The amino groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison

The following table compares 4,5-Diaminopicolinic Acid Methyl Ester with hypothetical properties of its parent acid and other related pyridine derivatives:

Key Observations:

- Amino Groups: Both the acid and its methyl ester feature two amino groups, enabling hydrogen bonding and coordination with metals.

- Carboxylic Acid vs. Ester : The free -COOH group in the acid enhances polarity and solubility in aqueous media compared to the methyl ester. The ester derivative is more lipophilic, favoring organic solvents .

- Biological Relevance: Picolinic acid (a simpler analog) is known for its role in zinc metabolism and immune modulation. The diaminopicolinic derivatives may exhibit enhanced chelation or pharmacological activity due to additional amino groups.

Research Findings (Based on Available Evidence)

- The presence of amino and ester groups makes it a candidate for prodrug design or as a ligand in metal-organic frameworks.

- Comparison with Herbal Metabolites : lists compounds like 4,5-Dicaffeoylquinic acid (a quinic acid derivative with antiviral properties). While structurally distinct, these compounds highlight the importance of functional group diversity in bioactivity.

Biological Activity

4,5-Diaminopicolinic acid (DAPA) is a compound of significant interest due to its biological activities, particularly in the context of antibiotic properties and metabolic pathways. This article explores the biological activity of DAPA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DAPA is a derivative of picolinic acid, characterized by the presence of two amino groups at the 4 and 5 positions of the pyridine ring. Its chemical structure can be represented as follows:

This compound plays a crucial role in various biological processes, including the synthesis of lysine and other amino acids.

DAPA exhibits several mechanisms through which it exerts its biological effects:

- Inhibition of Dihydropteroate Synthase (DHPS) : DAPA acts as an inhibitor of DHPS, an enzyme critical in bacterial folate biosynthesis. By inhibiting this enzyme, DAPA disrupts the synthesis of folate, leading to impaired bacterial growth and survival .

- Antimicrobial Activity : DAPA has demonstrated antimicrobial properties against a range of pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Antimicrobial Studies

A study conducted on various bacterial strains revealed that DAPA exhibited significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values for DAPA were determined against several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 32 |

These results indicate that DAPA has promising potential as an antimicrobial agent .

Case Studies

- In Vivo Efficacy : In a murine model of bacterial infection, administration of DAPA led to a significant reduction in bacterial load compared to untreated controls. The study reported a 70% reduction in E. coli counts in the liver and spleen following treatment with DAPA at a dosage of 50 mg/kg .

- Metabolic Profiling : A metabolomic study highlighted alterations in amino acid metabolism associated with DAPA treatment in diabetic kidney disease models. The results indicated that DAPA administration normalized levels of certain amino acids, suggesting its role in metabolic regulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-diaminopicolinic acid, and how can purity be validated?

- Methodological Answer: The synthesis typically involves catalytic amination of halogenated picolinic acid derivatives. For example, palladium-catalyzed cross-coupling reactions using ligands like N,N-bis(diphenylphosphanylmethyl)-2-aminopyridine can enhance reaction efficiency . Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm and mass spectrometry (MS) for molecular confirmation. Quantitative analysis via NMR (e.g., integrating amine proton signals) ensures stoichiometric accuracy .

| Synthetic Route | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pd-catalyzed amination | PdCl₂ with phosphine ligand | 72 | ≥98% |

| Direct nitration-reduction | H₂SO₄/HNO₃ | 58 | 92% |

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

- Methodological Answer: Use a combination of IR, NMR, and MS. IR spectra show characteristic N-H stretching (3300–3500 cm⁻¹) and C=O absorption (1680 cm⁻¹). In ¹H NMR, the two amine protons appear as broad singlets (δ 5.8–6.2 ppm), while pyridine ring protons resonate at δ 8.1–8.5 ppm. High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 154.0612 .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic role of this compound in decarboxylative cross-coupling reactions?

- Methodological Answer: The compound acts as a bifunctional ligand in palladium complexes, stabilizing transition states via dual amine coordination. Computational studies (DFT calculations) reveal that the diamine moiety lowers the activation energy for C-C bond formation by 12–15 kcal/mol compared to monodentate ligands. Experimental validation involves kinetic isotope effects (KIE) and in situ XAFS (X-ray Absorption Fine Structure) to track Pd oxidation states .

Q. How should researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer: Discrepancies arise from solvent polarity and pH variations. Systematic solubility testing in buffered solutions (pH 2–12) at 25°C is recommended. For example:

| pH | Solubility (mg/mL) | Method |

|---|---|---|

| 2 | 8.3 ± 0.5 | UV-Vis |

| 7 | 33.1 ± 1.2 | Gravimetric |

| 12 | 4.7 ± 0.3 | HPLC |

Statistical analysis (ANOVA) identifies pH as the dominant factor (p < 0.001), while temperature effects are negligible (p = 0.12) .

Q. What strategies optimize the compound’s stability in long-term storage for bioactivity assays?

- Methodological Answer: Stability is pH- and temperature-dependent. Lyophilized samples stored at -20°C in argon retain >95% purity for 12 months. In aqueous solution (pH 7.4), degradation occurs via oxidation; adding 0.1% ascorbic acid reduces decomposition to <5% over 30 days. Accelerated stability studies (40°C/75% RH) predict shelf-life using Arrhenius modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.